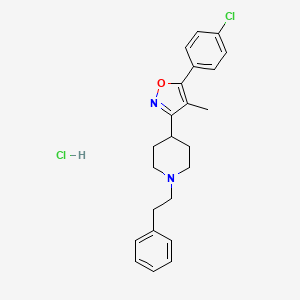

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de L-741,742 est un antagoniste puissant et hautement sélectif du récepteur de la dopamine D4. Ce composé est connu pour sa forte affinité et sa sélectivité envers le récepteur D4, avec une affinité significativement plus faible pour les récepteurs D2 et D3 . Le nom chimique du chlorhydrate de L-741,742 est le chlorhydrate de 5-(4-chlorophényl)-4-méthyl-3-(1-(2-phényléthyl)pipéridin-4-yl)isoxazole .

Méthodes De Préparation

La synthèse du chlorhydrate de L-741,742 implique plusieurs étapes, en commençant par des matières premières disponibles dans le commerceLes conditions de réaction impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit désiré . Les méthodes de production industrielle du chlorhydrate de L-741,742 ne sont pas largement documentées, mais elles suivent probablement des voies synthétiques similaires avec une optimisation pour la production à grande échelle.

Analyse Des Réactions Chimiques

Isoxazole Ring Formation

The isoxazole ring is synthesized via cyclization reactions. A common method involves reacting a β-diketone derivative with hydroxylamine hydrochloride under acidic conditions. For this compound, the precursor likely includes a chlorophenyl-substituted diketone to ensure proper regioselectivity.

Example reaction conditions :

-

Reactants : 4-chlorophenyl diketone derivative, hydroxylamine hydrochloride

-

Solvent : Ethanol/water mixture

-

Temperature : 80–90°C

-

Catalyst : None required (acidic conditions promote cyclization)

Piperidine Alkylation

The piperidine moiety is introduced via alkylation of a secondary amine. The 2-phenylethyl group is attached to the piperidine nitrogen using a nucleophilic substitution reaction .

Typical reagents :

-

Alkylating agent : 2-Phenylethyl bromide

-

Base : Triethylamine (to scavenge HBr)

-

Solvent : Dichloromethane or acetonitrile

Stability Under Various Conditions

The compound’s stability is critical for storage and biological testing. Data from solubility studies and structural analogs suggest:

Hydrogenation

The isoxazole ring can undergo partial hydrogenation under catalytic conditions, though this is not typically exploited in its pharmacological applications:

Conditions :

-

Catalyst : Palladium on carbon (Pd/C)

-

Solvent : Methanol

-

Pressure : 1–3 atm H₂

-

Product : Dihydroisoxazole derivative (reduces the double bond in the isoxazole ring)

Cross-Coupling Reactions

The 4-chlorophenyl group enables participation in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura couplings :

Example reaction :

-

Substrate : 5-(4-Chlorophenyl)-isoxazole derivative

-

Coupling partner : Phenylboronic acid

-

Catalyst : Pd(PPh₃)₄

-

Base : K₂CO₃

-

Solvent : Toluene/water

Piperidine Functionalization

The tertiary amine in the piperidine ring can undergo:

-

Quaternization : Reaction with methyl iodide to form a quaternary ammonium salt .

-

N-Oxidation : Treatment with m-chloroperbenzoic acid (mCPBA) yields the N-oxide .

Electrophilic Aromatic Substitution

The 4-chlorophenyl group directs electrophilic substitution to the para position relative to the chlorine atom. Potential reactions include:

-

Nitration : HNO₃/H₂SO₄ at 0–5°C.

-

Sulfonation : Fuming H₂SO₄.

Solubility and Reaction Solvent Compatibility

Solubility data for reaction planning :

Applications De Recherche Scientifique

Dopamine D4 Receptor Antagonism

The compound is recognized for its strong affinity and selectivity towards the dopamine D4 receptor. Research indicates that it acts as a potent antagonist, which may have implications for disorders characterized by dopaminergic dysregulation, such as schizophrenia and other psychotic disorders . The selective blockade of D4 receptors may help mitigate symptoms while reducing the risk of extrapyramidal side effects typically associated with broader dopamine antagonists.

Receptor Interaction Studies

Studies have demonstrated that 5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride exhibits significant binding affinity to sigma-1 receptors as well. This dual receptor interaction suggests a complex pharmacological profile that could be explored for therapeutic benefits beyond just antipsychotic effects .

Antipsychotic Activity

Behavioral studies in animal models have been utilized to evaluate the efficacy of this compound in reducing symptoms akin to psychosis. These studies often involve the administration of the compound followed by assessments using established behavioral tests that measure locomotion, anxiety, and cognitive function .

Extrapyramidal Side Effects (EPS)

One of the advantages of targeting D4 receptors specifically is the potential reduction in EPS. Research findings indicate that compounds with selective D4 antagonism may present a lower risk of these side effects compared to traditional antipsychotics, which is a significant consideration in drug development .

Schizophrenia Treatment

Given its receptor profile, this compound is being investigated for its potential role in treating schizophrenia. The ability to selectively target D4 receptors may allow for effective management of both positive and negative symptoms without the adverse effects associated with non-selective dopamine antagonists .

Mood Disorders

The compound's interaction with sigma-1 receptors also opens avenues for exploring its use in mood disorders. Sigma-1 receptor modulation has been linked to antidepressant effects, suggesting that this compound could have dual utility in managing conditions such as depression alongside psychosis .

Case Studies and Research Findings

Mécanisme D'action

L-741,742 hydrochloride exerts its effects by selectively binding to and antagonizing the dopamine D4 receptor. This interaction inhibits the receptor’s activity, leading to a decrease in dopamine-mediated signaling pathways. The molecular targets involved include the dopamine D4 receptor, and the pathways affected are those related to dopamine neurotransmission .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de L-741,742 est unique en raison de sa forte sélectivité pour le récepteur de la dopamine D4 par rapport à d'autres antagonistes des récepteurs de la dopamine. Des composés similaires comprennent :

L-745,870 : Un autre antagoniste sélectif du récepteur de la dopamine D4 avec une structure chimique différente.

L-750,667 : Un composé avec une sélectivité similaire mais des propriétés pharmacocinétiques différentes.

L-748,337 : Connu pour sa forte affinité pour le récepteur D4 mais avec des caractéristiques de liaison distinctes

Ces composés partagent la caractéristique commune de cibler le récepteur de la dopamine D4, mais diffèrent par leurs structures chimiques, leurs affinités de liaison et leurs profils pharmacologiques.

Activité Biologique

5-(4-Chlorophenyl)-4-methyl-3-(1-(2-phenylethyl)piperidin-4-YL)isoxazole hydrochloride, commonly referred to as L-741,742, is a compound of significant interest in pharmacology due to its selective antagonistic activity at dopamine D4 receptors. This compound has been studied for its potential therapeutic applications in treating various psychological disorders, including schizophrenia and depression.

- Chemical Name: this compound

- Molecular Formula: C23H25ClN2O

- Molecular Weight: 380.91 g/mol

- CAS Number: 156337-32-5

L-741,742 acts primarily as a potent and selective antagonist at human cloned dopamine D4 receptors. It exhibits high affinity with a Ki value of approximately 3.5 nM for the D4 receptor, while showing significantly less affinity for D2 and D3 receptors (Ki values of >1700 nM and 770 nM, respectively) . This selectivity is crucial for minimizing side effects typically associated with antipsychotic medications.

Antipsychotic Potential

Research indicates that L-741,742 may possess antipsychotic properties due to its receptor profile. In animal models, it has shown efficacy in reducing symptoms associated with psychotic disorders without the extrapyramidal side effects commonly seen with traditional antipsychotics like haloperidol .

Comparative Studies

A comparative analysis of L-741,742 with other antipsychotic drugs highlights its unique profile:

| Compound | D2 Ki (nM) | D3 Ki (nM) | D4 Ki (nM) |

|---|---|---|---|

| L-741,742 | >1700 | 770 | 3.5 |

| Haloperidol | 1.4 | 2 | N/A |

| Clozapine | 74 | 200 | 10 |

This table illustrates that while L-741,742 has a much higher selectivity for the D4 receptor compared to both haloperidol and clozapine, it does not bind significantly to D2 or D3 receptors, which may contribute to a lower incidence of side effects .

Efficacy in Animal Models

In studies conducted on rodent models, L-741,742 demonstrated a reduction in hyperactivity induced by dopaminergic agonists. This suggests its potential utility in managing symptoms of schizophrenia . Moreover, the compound's unique binding profile indicates that it may provide therapeutic benefits without the common side effects associated with other antipsychotics.

Clinical Implications

The selective nature of L-741,742 at the D4 receptor suggests it could be particularly beneficial in treating disorders characterized by dopaminergic dysregulation. Its application in clinical settings is still under investigation; however, preliminary findings support its role as a novel therapeutic agent .

Propriétés

IUPAC Name |

5-(4-chlorophenyl)-4-methyl-3-[1-(2-phenylethyl)piperidin-4-yl]-1,2-oxazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN2O.ClH/c1-17-22(25-27-23(17)20-7-9-21(24)10-8-20)19-12-15-26(16-13-19)14-11-18-5-3-2-4-6-18;/h2-10,19H,11-16H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRPUQURUAXOHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(ON=C1C2CCN(CC2)CCC3=CC=CC=C3)C4=CC=C(C=C4)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042599 | |

| Record name | L-741,742 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874882-93-6 | |

| Record name | L-741742 hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874882936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-741742 HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79Y3N86U2E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.